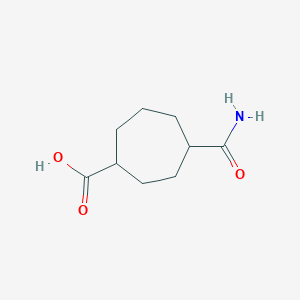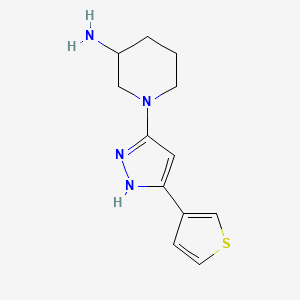
(3-(((Benzyloxy)carbonyl)amino)phenyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-(((Benzyloxy)carbonyl)amino)phenyl)boronic acid is an organic compound that belongs to the class of boronic acids Boronic acids are characterized by the presence of a boron atom bonded to an oxygen atom and a hydroxyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-(((Benzyloxy)carbonyl)amino)phenyl)boronic acid typically involves the reaction of 3-aminophenylboronic acid with benzyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The scalability of the synthesis is crucial for its application in various industries.
Analyse Chemischer Reaktionen
Types of Reactions
(3-(((Benzyloxy)carbonyl)amino)phenyl)boronic acid undergoes several types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form the corresponding borane.
Substitution: The boronic acid group can participate in substitution reactions, particularly in the Suzuki-Miyaura coupling reaction.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Borane derivatives.
Substitution: Biaryl compounds formed through Suzuki-Miyaura coupling.
Wissenschaftliche Forschungsanwendungen
(3-(((Benzyloxy)carbonyl)amino)phenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling.
Biology: The compound is used in the development of fluorescent probes and sensors for detecting biological molecules.
Industry: The compound is used in the production of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of (3-(((Benzyloxy)carbonyl)amino)phenyl)boronic acid involves its ability to form stable complexes with various molecular targets. In the Suzuki-Miyaura coupling reaction, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition or fluorescent sensing.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylboronic acid: A simpler boronic acid with similar reactivity but lacking the benzyloxycarbonyl and amino groups.
3-Formylphenylboronic acid: Contains a formyl group instead of the benzyloxycarbonyl group, leading to different reactivity and applications.
4-Formylphenylboronic acid: Similar to 3-formylphenylboronic acid but with the formyl group in a different position.
Uniqueness
(3-(((Benzyloxy)carbonyl)amino)phenyl)boronic acid is unique due to the presence of both the benzyloxycarbonyl and amino groups, which enhance its reactivity and versatility in various chemical reactions. These functional groups also enable its use in more specialized applications, such as the development of advanced materials and biological probes.
Eigenschaften
CAS-Nummer |
276669-75-1 |
|---|---|
Molekularformel |
C14H14BNO4 |
Molekulargewicht |
271.08 g/mol |
IUPAC-Name |
[3-(phenylmethoxycarbonylamino)phenyl]boronic acid |
InChI |
InChI=1S/C14H14BNO4/c17-14(20-10-11-5-2-1-3-6-11)16-13-8-4-7-12(9-13)15(18)19/h1-9,18-19H,10H2,(H,16,17) |
InChI-Schlüssel |
AJTRWBVITPPCGD-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC(=CC=C1)NC(=O)OCC2=CC=CC=C2)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Butyl-4-(2-(3-(2-(5-butyl-8-methyl-7,8-dihydrobenzo[cd]furo[2,3-f]indol-4(5H)-ylidene)ethylidene)-2-(diphenylamino)cyclopent-1-en-1-yl)vinyl)-8-methyl-7,8-dihydrobenzo[cd]furo[2,3-f]indol-5-ium tetrafluoroborate](/img/structure/B15302120.png)
![Tert-butyl 4-{3-formylbicyclo[1.1.1]pentan-1-yl}piperidine-1-carboxylate](/img/structure/B15302132.png)
![2-[(1z)-2-(2-Chlorophenyl)prop-1-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B15302137.png)
![Potassium benzo[b]thiophen-7-yltrifluoroborate](/img/structure/B15302147.png)









